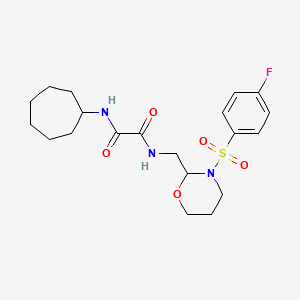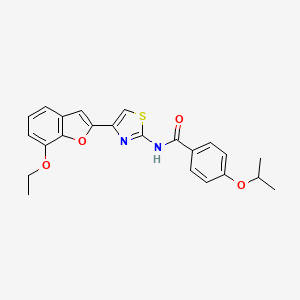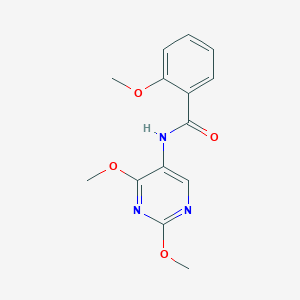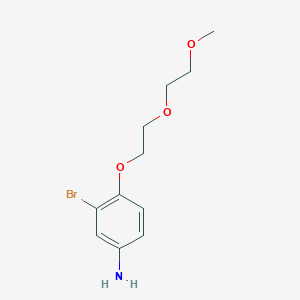![molecular formula C24H25N3O4S B2666220 Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-60-1](/img/structure/B2666220.png)
Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinazoline group, which is a type of heterocyclic compound, and an azepane group, which is a seven-membered ring containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The compound contains several rings and functional groups, which would contribute to its three-dimensional structure.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzene ring can undergo electrophilic aromatic substitution .科学的研究の応用
Metal-Organic Complexes
Research on the construction of copper metal–organic systems highlights the synthesis and application of flexible dicarboxylate ligands in creating metal–organic complexes with distinct structures, such as discrete molecular chairs, coordination polymers, and two-dimensional layer structures. These complexes have potential applications in catalysis, molecular recognition, and material science due to their unique chemical and physical properties (Dai et al., 2009).
Heterocyclic Chemistry
Heterocyclic compounds, including quinazolines and azepines, are subjects of extensive research due to their potential in medicinal chemistry and organic synthesis. For instance, studies on the synthesis of [1,2,3]Triazolo[1,5-a]quinoline explore novel synthetic routes to create heterocyclic compounds that could serve as intermediates for further chemical transformations or as scaffolds in drug development (Pokhodylo & Obushak, 2019).
Sulfoxide Thermolysis
Research on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters reveals the intricate chemical behavior of sulfoxides under different conditions, offering insights into the synthesis of complex molecules with potential applications in organic synthesis and drug design (Bänziger et al., 2002).
Metal–Organic Supramolecules
The effect of the conformation of flexible carboxylate ligands on the structures of metal–organic supramolecules has been studied, demonstrating how ligand design influences the formation of metal–organic frameworks and supramolecular assemblies. These findings are relevant for the development of new materials with applications in catalysis, separation, and storage (Dai et al., 2010).
Fluorescence Derivatization
The use of specific quinoxaline derivatives as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) highlights the importance of chemical derivatization techniques in enhancing the detection and quantification of analytes in complex mixtures (Yamaguchi et al., 1987).
特性
IUPAC Name |
methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-23(30)18-10-11-19-20(14-18)25-24(32)27(22(19)29)15-16-6-8-17(9-7-16)21(28)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUAVQJJTIGESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)

![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)
![3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B2666146.png)

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)
![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)


![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)
![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)
